1H-Imidazol-2-amine hydrochloride
Overview
Description
1H-Imidazol-2-amine hydrochloride , also known as 2-amino-1H-imidazole hydrochloride , is a chemical compound with the molecular formula C3H6ClN3 . It is a small heterocyclic structure that exhibits unique chemical complexity despite its simplicity. Imidazole-based compounds play essential roles in various biological processes, including enzymatic catalysis.
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858. The synthesis involves the reaction of glyoxal and formaldehyde in ammonia, resulting in the formation of imidazole. Although this method yields relatively low amounts of the compound, it is still used to create C-substituted imidazoles.
Molecular Structure Analysis
The molecular structure of 1H-Imidazol-2-amine hydrochloride consists of a five-membered ring containing three carbon atoms and two nitrogen atoms. It has a unique resonance hybrid structure due to the presence of a sextet of π electrons. The nitrogen atoms in imidazole can act as both acids and bases, making it amphoteric.
!Imidazole Structure
Chemical Reactions Analysis
Imidazole participates in various chemical reactions, including electrophilic and nucleophilic processes. For instance, one-pot reactions using iodobenzene and imidazole in the presence of a base and a catalyst yield N-arylimidazoles. The electron density distribution in imidazole allows it to engage in diverse reactions.
Physical And Chemical Properties Analysis
- Molecular Weight : 119.55 g/mol
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 2
- Rotatable Bond Count : 0
- Exact Mass : 119.025 g/mol
- Monoisotopic Mass : 119.025 g/mol
- Topological Polar Surface Area : 54.7 Ų
- Heavy Atom Count : 7
Scientific Research Applications
Diazotransfer Reagent
Imidazole-1-sulfonyl azide hydrochloride, a variant of 1H-imidazol-2-amine hydrochloride, is used as an efficient diazotransfer reagent. It acts as a "diazo donor" in converting primary amines to azides and methylene substrates into diazo compounds. Its advantages include being prepared from inexpensive materials, shelf stability, and ease of handling due to its crystalline nature (Goddard-Borger & Stick, 2007).
Triazole Synthesis
In another application, imidazole-1-sulfonyl azide hydrochloride is utilized for the efficient one-pot synthesis of functionalized 1,4-disubstituted 1,2,3-triazoles from primary amines and terminal acetylenes. This represents a practical method in the realm of organic synthesis (Smith et al., 2009).
Synthesis of Imidazole Derivatives
A method for synthesizing novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives using 1H-imidazol-2-amine hydrochloride has been developed. This approach is noted for its environmental friendliness, simplicity, short reaction time, and high yield, highlighting its utility in green chemistry (Sadek et al., 2018).
Safety And Hazards
1H-Imidazol-2-amine hydrochloride should be handled with care. Consult safety data sheets for specific handling instructions and precautions.
Future Directions
Research on imidazole derivatives continues to explore their therapeutic potential. Investigating novel analogs and understanding their biological activity will contribute to drug discovery and development.
properties
IUPAC Name |
1H-imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-5-1-2-6-3;/h1-2H,(H3,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUZBZFCWCJPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480651 | |
Record name | 1H-Imidazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazol-2-amine hydrochloride | |
CAS RN |
57575-96-9 | |
Record name | 1H-Imidazol-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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